molecular formula C7H7BrN2O2 B3275909 4-Bromo-3-methyl-5-nitroaniline CAS No. 631910-12-8

4-Bromo-3-methyl-5-nitroaniline

Cat. No. B3275909
M. Wt: 231.05 g/mol
InChI Key: QXHLGNZUABQSAM-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-5-nitroaniline is a halonitrobenzene . It has a molecular formula of C7H7BrN2O2 .


Synthesis Analysis

The synthesis of 4-Bromo-3-methyl-5-nitroaniline can involve multiple steps. One method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves direct bromination of aniline, which produces a variety of polybrominated and oxidized products .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methyl-5-nitroaniline is orthorhombic in the Pna 2 1 space group . The InChI code for this compound is 1S/C7H7BrN2O2 .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-3-methyl-5-nitroaniline can include nitration, conversion from the nitro group to an amine, and bromination .


Physical And Chemical Properties Analysis

4-Bromo-3-methyl-5-nitroaniline is a solid at room temperature . Its molecular weight is 231.05 .

Scientific Research Applications

  • DNA Conformation Studies

    • Nitroaniline compounds, closely related to 4-Bromo-3-methyl-5-nitroaniline, have been utilized as reporter molecules in studying DNA conformation. A specific study involved the use of 2-Methyl-4-nitroaniline ethylene dimethylammonium hydrobromide to form crystalline complexes with dinucleoside monophosphates, aiding in the structural analysis of DNA (Vyas et al., 1984).
  • Synthesis of Nitroaniline Derivatives

    • Research into the synthesis of 5-arylamino-2-picolines involved the reaction of bromo-methylpyridine with o-nitroaniline, leading to derivatives that confirm structures and correct earlier literature reports. This demonstrates the role of nitroaniline in facilitating complex organic syntheses (Peterson & Tolman, 1977).
  • Development of Fluorescent Sensors

    • A novel molecularly imprinted fluorescent sensor for detecting 4-nitroaniline in water was developed, highlighting the application of nitroaniline derivatives in environmental monitoring. This sensor exhibited high sensitivity and selectivity, showcasing the utility of nitroaniline-based compounds in analytical chemistry (Xie et al., 2020).
  • Phase Equilibria and Crystallization Studies

    • The phase diagram of a urea–4-bromo-2-nitroaniline system was studied, showing miscibility gaps and formation of a eutectic and a monotectic. This research is crucial for understanding the physical properties and crystallization behavior of nitroaniline compounds in various systems (Reddi et al., 2012).
  • Synthesis of Photochromic Azobenzene Derivatives

    • Starting from 4-nitroaniline, novel D-π-A azobenzene derivatives were synthesized. These compounds displayed sensitive photochromic response, indicating the potential of nitroaniline derivatives in the development of materials with light-responsive properties (Xiume, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-3-methyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHLGNZUABQSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methyl-5-nitroaniline

Synthesis routes and methods

Procedure details

(4-Bromo-3-methyl-5-nitro-phenyl)-carbamic acid tert-butyl ester (1000 mg, 2.9 mmol) was dissolved into DCM (10 mL). To this was added TFA (10 mL) and the reaction was stirred at RT for 1 hour. The pH was adjusted to 8 with 1 N NaOH and the solvents were removed in vacuo. The reaction mixture was dissolved into EtOAc and the layers were separated. The organic layers were dried (MgSO4) and the solvents were removed in vacuo resulting in title compound (756 mg, quantitative) as a brown oil. 1H-NMR (CDCl3): δ 8.44 (s, 1H), 8.02 (s, 1H), 7.61 (s, 1H), 3.05 (s, 3H).
Name
(4-Bromo-3-methyl-5-nitro-phenyl)-carbamic acid tert-butyl ester
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MDH Bhuiyan, AB Mahon, P Jensen, JK Clegg, AC Try - 2009 - Wiley Online Library
… Method A: Starting with 4-bromo-3-methyl-5-nitroaniline (650 mg, 2.81 mmol), the crude … Method D: Starting with 4-bromo-3-methyl-5-nitroaniline (1.00 g, 3.71 mmol) and stirring for …

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